molecular formula C14H28ClN3O2 B1341747 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride CAS No. 205059-39-8

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride

Cat. No.: B1341747
CAS No.: 205059-39-8
M. Wt: 305.84 g/mol
InChI Key: AOYGSFPZGUVWJN-UHFFFAOYSA-N
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Description

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is a chemical compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a piperazine ring and a piperidine ring, both of which are protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in medicinal chemistry and pharmaceutical research due to its versatility and reactivity.

Biochemical Analysis

Biochemical Properties

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in the development of PROTACs. It interacts with enzymes, proteins, and other biomolecules to facilitate targeted protein degradation. The compound’s semi-flexible linker structure allows it to bind to specific proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This interaction is crucial for studying protein homeostasis and developing therapeutic strategies for diseases caused by protein dysregulation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific proteins, it can modulate cell function and alter cellular responses. For example, the compound can affect transcription factors, leading to changes in gene expression and downstream cellular effects. Additionally, it may impact metabolic pathways by degrading enzymes involved in key metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with target proteins. The compound’s semi-flexible linker structure allows it to form stable complexes with specific proteins, leading to their ubiquitination and degradation by the proteasome. This process involves the recruitment of E3 ubiquitin ligases, which tag the target proteins with ubiquitin molecules. The ubiquitinated proteins are then recognized and degraded by the proteasome, resulting in the removal of the target proteins from the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation kinetics are important factors to consider when designing experiments. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role in targeted protein degradation can impact metabolic processes by removing key enzymes involved in metabolic pathways. This can lead to changes in metabolite levels and overall metabolic flux, providing insights into the regulation of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in degrading target proteins, making it essential to understand its transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its ability to interact with target proteins and facilitate their degradation. Understanding the subcellular distribution of the compound is important for optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional preparation method for 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. this process can be inefficient and costly. Recent advancements have introduced a more efficient synthetic route using diethylamine as a starting material. This method involves chlorination, Boc protection, and cyclization, resulting in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact .

Industrial Production Methods

In industrial settings, the production of this compound typically follows the optimized synthetic route mentioned above. The process is scaled up to accommodate larger quantities, ensuring consistent quality and yield. The use of automated reactors and stringent quality control measures further enhances the efficiency and reliability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazines and piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is employed in the development of biochemical probes and molecular tools for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is unique due to its dual protection of both the piperazine and piperidine rings, which enhances its stability and reactivity in chemical synthesis. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in the synthesis of complex bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;/h12,15H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYGSFPZGUVWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590458
Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205059-39-8
Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205059-39-8
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